molecular formula C13H20O B2977148 2-Methyl-5-(4-methylphenyl)pentan-1-ol CAS No. 2248308-66-7

2-Methyl-5-(4-methylphenyl)pentan-1-ol

Cat. No.: B2977148
CAS No.: 2248308-66-7
M. Wt: 192.302
InChI Key: KHPLUHRZTYAKOW-UHFFFAOYSA-N
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Description

2-Methyl-5-(4-methylphenyl)pentan-1-ol is a branched-chain aliphatic alcohol featuring a 4-methylphenyl substituent at the fifth carbon of the pentanol backbone. This compound is structurally analogous to pharmacologically active alcohols, such as those in the hydroxydiphenylmethyl-piperidinyl series (e.g., compounds 3j–3n in ), which exhibit variations in substituents on the phenyl ring and alkyl chain length .

Properties

IUPAC Name

2-methyl-5-(4-methylphenyl)pentan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O/c1-11-6-8-13(9-7-11)5-3-4-12(2)10-14/h6-9,12,14H,3-5,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHPLUHRZTYAKOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CCCC(C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(4-methylphenyl)pentan-1-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method is the Grignard reaction, where a Grignard reagent (such as phenylmagnesium bromide) reacts with a suitable ketone or aldehyde to form the desired alcohol. The reaction is usually carried out in an anhydrous ether solvent at low temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation of corresponding ketones or aldehydes. This process is often conducted under high pressure and temperature, using catalysts such as palladium or platinum to facilitate the reduction reaction.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(4-methylphenyl)pentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form alkanes using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents like thionyl chloride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride in the presence of a base like pyridine.

Major Products

    Oxidation: Corresponding ketones or aldehydes.

    Reduction: Alkanes.

    Substitution: Alkyl halides.

Scientific Research Applications

2-Methyl-5-(4-methylphenyl)pentan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-5-(4-methylphenyl)pentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the phenyl group may interact with hydrophobic pockets within proteins, affecting their conformation and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Aromatic Substitutions

The hydroxydiphenylmethyl-piperidinyl-pentan-1-ol derivatives (3j–3n) provide a robust framework for comparison (Table 1). These compounds share the pentan-1-ol backbone but differ in phenyl ring substituents (e.g., methyl, ethyl, n-propyl, iso-propyl, n-butyl). Key findings include:

Compound Substituent on Phenyl Ring Yield (%) Melting Point (°C) IR (cm⁻¹)
3j 4-Methylphenyl 71 84 3340, 1595
3k 4-Ethylphenyl 80 70 2933, 1595
3l 4-n-Propylphenyl 64 83 2933, 1594
3m 4-iso-Propylphenyl 68 82 3337, 1597
3n 4-n-Butylphenyl 71 N/A 2930, 1592

Table 1: Comparative data for hydroxydiphenylmethyl-piperidinyl-pentan-1-ol derivatives .

  • Melting Points : The 4-methylphenyl derivative (3j) exhibits the highest melting point (84°C), while the 4-ethylphenyl analog (3k) shows a significant drop (70°C). This suggests that bulkier substituents (e.g., ethyl, propyl) reduce crystallinity, likely due to steric hindrance disrupting molecular packing .
  • Spectral Data : All compounds share IR peaks near 1595 cm⁻¹ (C=C aromatic stretching), confirming the phenyl group’s presence. Variations in alkyl chain substituents correlate with shifts in C-H stretching frequencies (e.g., 2933 cm⁻¹ for ethyl vs. 3337 cm⁻¹ for iso-propyl) .

Comparison with Simpler Alcohols

ranks boiling points for linear alcohols (propan-1-ol < butan-1-ol < pentan-1-ol). 2-Methyl-5-(4-methylphenyl)pentan-1-ol, with its aromatic ring and branched chain, is expected to have a higher boiling point than pentan-1-ol due to increased molecular weight and π-π interactions from the phenyl group. This aligns with trends in branched vs. linear alcohols, where branching typically lowers boiling points, but aromaticity counteracts this effect .

Chromatographic Behavior

highlights that alcohols like pentan-1-ol and (E)-2-hexen-1-ol exhibit similar retention times but distinct migration patterns in gas chromatography. This compound’s aromaticity and branching may enhance dimer formation in ionization regions (via H-bonding or π-stacking), affecting its chromatographic profile compared to linear analogs .

Key Research Findings

  • Substituent Effects : Methyl groups on the phenyl ring optimize crystallinity (higher melting points), while larger substituents reduce it.
  • Synthetic Efficiency : Ethylphenyl derivatives achieve higher yields (80%) than propyl analogs (64–68%), indicating steric hindrance impacts reaction efficiency .
  • Physicochemical Behavior : Aromaticity and branching elevate boiling points and influence solubility in polar solvents compared to linear alcohols .

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